![molecular formula C4H7BrO2 B2588501 Propanoic acid, 2-bromo-, methyl ester, (2R)- CAS No. 20047-41-0](/img/structure/B2588501.png)
Propanoic acid, 2-bromo-, methyl ester, (2R)-
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Description
“Propanoic acid, 2-bromo-, methyl ester, (2R)-” is a chemical compound with the molecular formula C4H7BrO2 . It has a molecular weight of 167.001 . This compound is also known by other names such as Methyl α-bromopropionate, Methyl dl-2-bromopropionate, Methyl 2-bromopropanoate, Methyl 2-bromopropionate, Propionic acid, 2-bromo-, methyl ester, 2-Bromopropanoic acid methyl ester, and 2-Bromopropionic acid methyl ester .
Molecular Structure Analysis
The molecular structure of “Propanoic acid, 2-bromo-, methyl ester, (2R)-” can be represented by the InChI string: InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “Propanoic acid, 2-bromo-, methyl ester, (2R)-” include a molecular weight of 167.001 . More detailed properties could not be found from the web search results.Scientific Research Applications
Synthesis and Chemical Applications
Insulin Sensitizing Agents Synthesis : A study by Verma et al. (2004) demonstrated a synthetic sequence utilizing ethyl-2-bromo-2-methyl-3-(4-substituted phenyl)propanoates for preparing compounds with potential as insulin sensitizing agents. This process highlights the compound's utility in generating medically relevant molecules (R. Verma, R. Singla, & V. T. Punniyakoti, 2004).
Esterification Studies : Kastratović and Bigovic (2017) explored the esterification of higher monocarboxylic acids, demonstrating the reactivity of various alcohols and fatty acids, which indirectly relates to the understanding of compounds like 2-bromo-propanoic acid methyl ester in esterification processes (V. Kastratović & Miljan Bigovic, 2017).
Biodiesel Production and Pour Point Reduction : Research by Cheah Han Sern et al. (2008) on the synthesis of palmitic acid-based esters to study their effects on the pour point of palm oil methyl esters provides insights into how similar esters, including 2-bromo-propanoic acid methyl ester, could influence biodiesel properties (Cheah Han Sern, Choo Yuen May, Z. Zakaria, & R. Daik, 2008).
Reactive Distillation for Methyl Esters : Aqar et al. (2019) discussed a novel split-reflux policy in batch reactive distillation for synthesizing methyl esters, highlighting the compound's role in esterification and its implications for industrial methyl ester production (Dhia Y. Aqar, N. Rahmanian, & I. Mujtaba, 2019).
Marine Microbial Esterase Utilization : Cao et al. (2016) reported the functional characterization of a novel marine microbial esterase for the enantioselective preparation of (R)-Methyl 2-Chloropropionate, demonstrating the biotechnological application and potential environmental benefits of using such esterases in chemical synthesis (Yingying Cao, D. Deng, Aijun Sun, Yun Zhang, & Yunfeng Hu, 2016).
properties
IUPAC Name |
methyl (2R)-2-bromopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEONLNNWKIPTM-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20047-41-0 |
Source
|
Record name | methyl (2R)-2-bromopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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